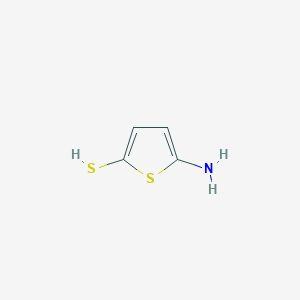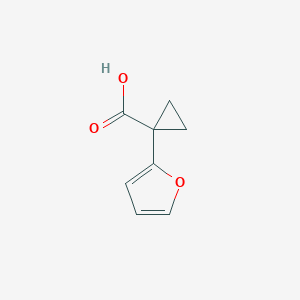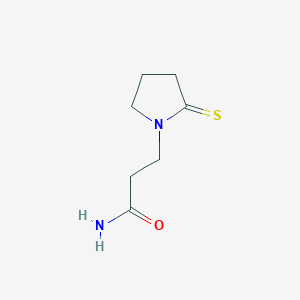
3-(2-Thioxopyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Thioxopyrrolidin-1-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiohydantoin derivatives and is also known as thioxopropanamide. It has been found to exhibit interesting biological and pharmacological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(2-Thioxopyrrolidin-1-yl)propanamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-Thioxopyrrolidin-1-yl)propanamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of assays and tests. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2-Thioxopyrrolidin-1-yl)propanamide. One potential area of research is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of research is the study of the compound's mechanism of action and its potential use in other scientific fields such as agriculture and environmental science.
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propanamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to exhibit multiple biological activities makes it a versatile compound that can be used in a variety of assays and tests. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propanamide involves the reaction of 3-chloro-2-hydroxypropyl sulfonate with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting thiohydantoin is then treated with acetic anhydride to obtain the final product. This method has been reported to yield the compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-Thioxopyrrolidin-1-yl)propanamide has been extensively studied for its potential use in various scientific fields. One of the major applications of this compound is in the development of new drugs. It has been found to exhibit antitumor, antimicrobial, and antifungal activities, making it a promising candidate for the development of new drugs for the treatment of cancer and infectious diseases.
Eigenschaften
CAS-Nummer |
175025-80-6 |
|---|---|
Produktname |
3-(2-Thioxopyrrolidin-1-yl)propanamide |
Molekularformel |
C7H12N2OS |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
3-(2-sulfanylidenepyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C7H12N2OS/c8-6(10)3-5-9-4-1-2-7(9)11/h1-5H2,(H2,8,10) |
InChI-Schlüssel |
IHDKILIDFWMWKM-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCC(=O)N |
Kanonische SMILES |
C1CC(=S)N(C1)CCC(=O)N |
Synonyme |
1-Pyrrolidinepropanamide, 2-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



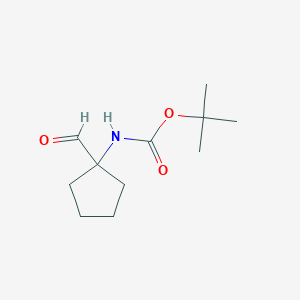
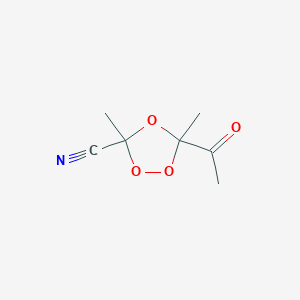
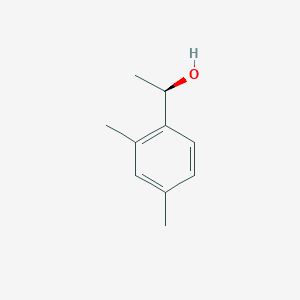

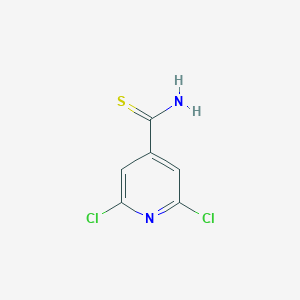
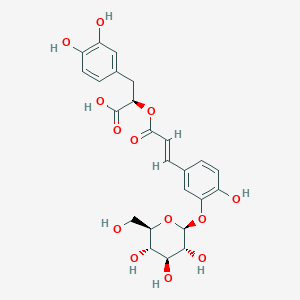
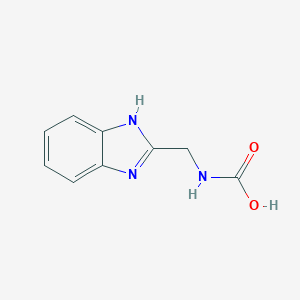
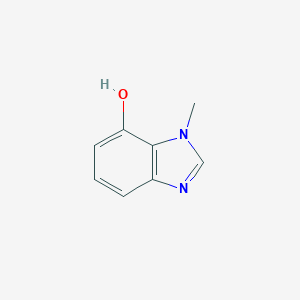
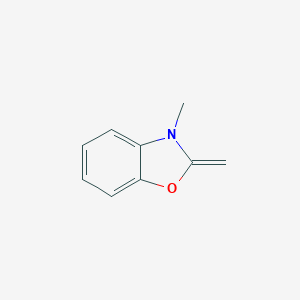
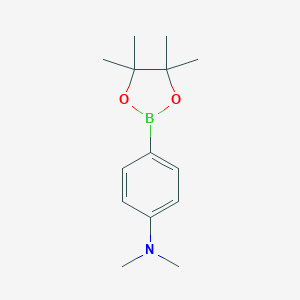
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
